molecular formula C10H7NO B091956 2-Methylbenzofuran-5-carbonitrile CAS No. 16238-12-3

2-Methylbenzofuran-5-carbonitrile

Cat. No.: B091956
CAS No.: 16238-12-3
M. Wt: 157.17 g/mol
InChI Key: PBLGVAGVKWFRJJ-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-5-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. It is a benzofuran derivative, which means it contains a benzofuran ring structure. This compound is known for its utility in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methylbenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methylbenzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylbenzofuran-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-5-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-Methylbenzofuran-5-carbonitrile is unique among benzofuran derivatives due to its specific substituents. Similar compounds include:

  • 2-Methylbenzofuran-3-carbonitrile
  • 2-Methylbenzofuran-4-carbonitrile
  • 2-Methylbenzofuran-6-carbonitrile These compounds share the benzofuran core but differ in the position and nature of substituents, which can significantly affect their chemical properties and applications.

Biological Activity

2-Methylbenzofuran-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound features a benzofuran core with a methyl group and a cyano group attached. Its structure is essential for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, derivatives of benzofuran have been reported to increase the activity of caspases, which are crucial for the apoptotic pathway .
  • Cytotoxicity Studies : In vitro studies demonstrated that various benzofuran derivatives exhibit significant cytotoxic effects against different cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds were determined, indicating their potency in reducing cell viability .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
This compoundK562TBD
7-Acetyl-5,6-dimethoxy-benzofuranHeLaTBD
ACDBK562TBD
BL-038HeLaTBD

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties.

  • Broad Spectrum Activity : Compounds derived from benzofuran have shown activity against various pathogens, including bacteria and fungi. For instance, studies indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as yeasts .
  • Specific Findings : In a study focusing on the antimicrobial effects of benzofurans, several derivatives were found to be effective against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Enzyme Inhibition

Benzofuran compounds are known to inhibit various enzymes, which can be pivotal in their therapeutic applications.

  • Carbonic Anhydrase Inhibition : Some studies have reported that benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrases (CAs), which are important in regulating physiological processes such as pH and fluid balance. The inhibitory constants (KIs) for certain derivatives were found to be in the submicromolar range, indicating potent inhibition .

Table 2: Enzyme Inhibition by Benzofuran Derivatives

CompoundTarget EnzymeKI (µM)
Benzofuran-based carboxylic acidCarbonic Anhydrase IX0.56
Meta-substituted derivativeCarbonic Anhydrase II37.0

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound and its derivatives:

  • Apoptosis Induction : A study demonstrated that treatment with benzofuran derivatives led to increased ROS production and subsequent apoptosis in K562 cells. The results indicated a significant increase in caspase activity after prolonged exposure, suggesting a robust mechanism for inducing cancer cell death .
  • Antimicrobial Efficacy : Another investigation reported on the synthesis of various benzofuran derivatives and their evaluation against M. tuberculosis. The findings revealed that specific modifications to the benzofuran structure enhanced antimicrobial potency while maintaining low toxicity levels towards mammalian cells .

Properties

IUPAC Name

2-methyl-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGVAGVKWFRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Iodo-4-cynophenol (0.25 g, 1 mmol) and saccharin (0.1 g) in HMDSA (2 ml) was refluxed for 2 h under N2, until the solution became clear. The solvent was distilled off under reduced pressure and the residue was dissolved in anhydrous THF (2 ml). This was added to a solution made by mixing anhydrous ZnCl2 (0.3 g; 2.2 mmol) with 0.5 M 1-propynyl magnesium bromide in THF (7.8 ml) in anhydrous THF (5 ml) at room temperature under N2. To it, Pd (PPh3)4 (0.15 g) was added at room temperature under N2 followed by catalytic amount of CuI. The mixture was stirred at room temperature for 3 h and quenched with saturated NH4Cl solution. The mixture was diluted to 50 ml with EtOAc and washed with H2O. The organic layer was separated, dried over MgSO4 and filtered. The filtrate was evaporated and the residue was dissolved in 1,4-dioxane (4 ml) and 1 M TBAF in THF (0.3 ml) was added and this was stirred for 4 h at reflux. The solvent was distilled off and the residue was purified by FCC (SiO2, hexane/EtOAc) to give the title compound (0.145 g, 91%), as colourless solid. 1H-NMR (CDCl3) 7.78 (s, 1H); 7.46-7.44 (m, 2H); 6.41 (bs, 1H); 2.47 (s, 3H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
1-propynyl magnesium bromide
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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7.8 mL
Type
reactant
Reaction Step Two
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5 mL
Type
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Reaction Step Two
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0.3 g
Type
catalyst
Reaction Step Two
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0.15 g
Type
catalyst
Reaction Step Three
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CuI
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catalyst
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Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of the product of Step B (0.16 g; 1.02 mmol) and 1M TBAF in THF (0.1 ml) in dioxane (3 ml) was refluxed for 1 h under N2. After cooling to room temperature the solvents were removed under reduced pressure and the residue was filtered through a small pad of SiO2, washed with fresh CH2Cl2 (3×15 ml). The combined organic phase was evaporated to dryness to give 2-methylbenzofuran-5-carbonitrile (0.16 g; 100%), as greyish solid. This was dissolved in dioxane (5 ml) and KOH (0.2 g; 3.6 mmol) was added, followed by H2O (1 ml). The resulting mixture was refluxed overnight, cooled to room temperature and solvents were removed under reduced pressure. The residue was diluted to 1 ml with H2O. The insoluble material was filtered off, washed with fresh H2O, and combined filtrates were acidified to pH˜5 with concentrated citric acid. The solid formed was filtered off, dissolved in EtOAc (10 ml), dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give title compound (0.08 g; 44%) as creamy solid. 1H-NMR (CDCl3) 2.47 (s, 3H); 6.42 (s, 1H); 7.43 (d, 1H, J=8.6 Hz); 7.99 (dd, 1H, J=1.6, 8.6 Hz); 8.26 (d, 1H, J=1.6 Hz).
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0.16 g
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